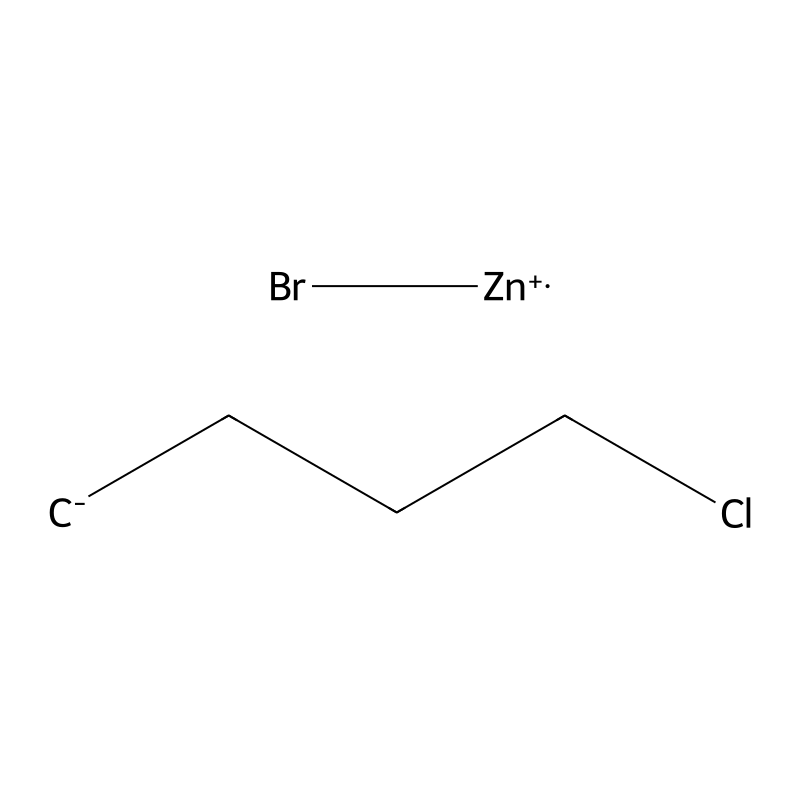4-Chlorobutylzinc bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Carbon-Carbon Bond Formation:
One of the most prominent applications of 4-chlorobutylzinc bromide lies in its ability to form carbon-carbon bonds. This is achieved through Negishi coupling reactions, which involve the coupling of an organozinc compound like 4-chlorobutylzinc bromide with an organic halide in the presence of a palladium catalyst. This reaction allows for the formation of diverse carbon-carbon bonds with high control over stereochemistry, making it a valuable tool for organic chemists.
4-Chlorobutylzinc bromide is an organozinc compound with the molecular formula and a molar mass of 236.85 g/mol. It appears as a colorless to pale yellow liquid and is sensitive to air and moisture, necessitating careful handling and storage under inert conditions, typically at temperatures between 2-8°C. This compound is primarily utilized in organic synthesis as a reagent and catalyst, particularly in the formation of carbon-carbon bonds through nucleophilic substitution reactions .
4-Chlorobutylzinc bromide is a hazardous compound. Key safety concerns include [, ]:
- Air and moisture sensitivity: Reacts readily with air and moisture, releasing flammable hydrogen gas.
- Flammability: The THF solution is flammable.
- Skin and eye irritant: Can cause severe skin burns and eye damage.
- Suspected carcinogen: Limited data suggests potential carcinogenic properties.
- Nucleophilic Substitution: The compound can act as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. This property is particularly useful in the synthesis of more complex organic molecules.
- Cross-Coupling Reactions: It can be employed in cross-coupling reactions, where it couples with aryl or vinyl halides to form substituted hydrocarbons, a method widely used in pharmaceutical and materials chemistry .
- Formation of Organometallic Intermediates: This compound can also be involved in the formation of other organometallic intermediates that are essential in various synthetic pathways .
The synthesis of 4-Chlorobutylzinc bromide typically involves the reaction of 4-chlorobutyl lithium with zinc bromide. The reaction is performed under an inert atmosphere to prevent moisture interference:
- Reagents:
- 4-Chlorobutyl lithium
- Zinc bromide
- Procedure:
4-Chlorobutylzinc bromide finds applications in various fields:
- Organic Synthesis: It is used extensively for synthesizing complex organic molecules through carbon-carbon bond formation.
- Pharmaceuticals: The compound plays a role in the development of pharmaceutical intermediates.
- Material Science: It is utilized in creating new materials with specific properties through polymerization processes .
Similar Compounds: Comparison
Several compounds share structural similarities with 4-Chlorobutylzinc bromide, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromobutylzinc chloride | C4H8BrClZn | More reactive due to bromine substituent |
| Benzylzinc bromide | C7H7BrZn | Used for aromatic substitutions |
| Allylzinc bromide | C3H5BrZn | Known for its application in allylic transformations |
| 1-Adamantylzinc bromide | C10H15BrZn | Unique structure allows for sterically hindered reactions |
Uniqueness of 4-Chlorobutylzinc Bromide
4-Chlorobutylzinc bromide is unique due to its balance between reactivity and functional group tolerance compared to other organozinc reagents. Its chlorinated alkane structure allows it to participate effectively in nucleophilic substitution reactions while being less reactive than Grignard reagents, making it advantageous for sensitive organic syntheses .







